molecular formula C8H13N3O3S2 B11169101 2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11169101
M. Wt: 263.3 g/mol
InChI Key: GYGPYKFBBQTXOJ-UHFFFAOYSA-N
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Description

2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methoxyethylamine with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of starting materials and to ensure consistent quality and yield. Industrial production may also involve additional purification steps to remove impurities and ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methoxy-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Properties

Molecular Formula

C8H13N3O3S2

Molecular Weight

263.3 g/mol

IUPAC Name

2-methoxy-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C8H13N3O3S2/c1-13-3-4-15-8-11-10-7(16-8)9-6(12)5-14-2/h3-5H2,1-2H3,(H,9,10,12)

InChI Key

GYGPYKFBBQTXOJ-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NN=C(S1)NC(=O)COC

Origin of Product

United States

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